molecular formula C6H8ClN3 B1371358 2-Chloro-N-ethylpyrimidin-4-amine CAS No. 86443-51-8

2-Chloro-N-ethylpyrimidin-4-amine

Cat. No. B1371358
CAS RN: 86443-51-8
M. Wt: 157.6 g/mol
InChI Key: CQIZRQZZERNHGF-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylpyrimidin-4-amine is a heterocyclic compound with the chemical formula C6H8ClN3 . It belongs to the class of pyrimidines, which are organic compounds containing a pyrimidine ring fused with another ring.


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-ethylpyrimidin-4-amine is represented by the SMILES string ClC1=NC=CC(NCC)=N1 . The InChI key for this compound is CQIZRQZZERNHGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-N-ethylpyrimidin-4-amine is solid . It has a molecular weight of 157.60 g/mol . The compound has a boiling point of 322.6 ℃ at 760 mmHg and a density of 1.273 g/cm^3 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • 2-Chloro-N-ethylpyrimidin-4-amine derivatives exhibit significant potential in crystallography. For instance, studies have shown how these compounds form hydrogen-bond motifs and sheets in crystal structures, providing insights into molecular interactions and structural design (Thanigaimani et al., 2012).

Molecular Docking and Computational Analysis

  • Computational studies, including Density Functional Theory (DFT) and molecular docking, have been applied to 2-Chloro-N-ethylpyrimidin-4-amine analogs. These analyses help in understanding the chemical properties and potential biological activities of these compounds (Aayisha et al., 2019).

Synthesis and Chemical Reactions

  • Efficient methods for synthesizing derivatives of 2-Chloro-N-ethylpyrimidin-4-amine have been developed. This includes procedures for solid-phase synthesis, offering high yields and purity, which are crucial for further chemical and pharmacological studies (Wéber et al., 2006).

Amination and Substitution Reactions

  • Studies focus on the amination of 2-Chloro-N-ethylpyrimidin-4-amine and its derivatives, exploring the reactions under various conditions. These reactions are essential in the synthesis of novel compounds with potential applications in drug discovery and development (Averin et al., 2008).

Antifolate and Antitumor Activities

  • Derivatives of 2-Chloro-N-ethylpyrimidin-4-amine have shown activity as inhibitors of dihydrofolate reductase, particularly in strains of Pneumocystis carinii and Toxoplasma gondii. This indicates their potential as antifolate and antitumor agents, highlighting their importance in medicinal chemistry (Robson et al., 1997).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of 2-Chloro-N-ethylpyrimidin-4-amine derivatives have been extensively studied, revealing important details about their conformational properties. This research is vital for understanding the physical and chemical properties of these compounds (Odell et al., 2007).

Regioselective Amination

  • Regioselective amination processes have been developed for 2-Chloro-N-ethylpyrimidin-4-amine, providing more controlled and specific synthesis pathways. This is crucial for creating compounds with desired chemical structures and properties (Smith & Buchwald, 2016).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information signal word is "Warning" .

properties

IUPAC Name

2-chloro-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIZRQZZERNHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629886
Record name 2-Chloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethylpyrimidin-4-amine

CAS RN

86443-51-8
Record name 2-Chloro-N-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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